molecular formula C2F6NO B15292686 [Bis(trifluoromethyl)aminooxy]radical

[Bis(trifluoromethyl)aminooxy]radical

Cat. No.: B15292686
M. Wt: 168.02 g/mol
InChI Key: WCSUJXFRQYJSAW-UHFFFAOYSA-N
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Description

[Bis(trifluoromethyl)aminooxy]radical is a highly reactive compound characterized by the presence of trifluoromethyl groups attached to an aminooxy radical

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(trifluoromethyl)aminooxy]radical typically involves the reaction of trifluoromethylamine with suitable oxidizing agents under controlled conditions. One common method includes the use of trifluoromethylamine and an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out at low temperatures to stabilize the highly reactive radical intermediate .

Industrial Production Methods

Industrial production of this compound is less common due to its high reactivity and the challenges associated with handling and storage. advancements in reaction engineering and safety protocols have made it possible to produce this compound on a larger scale for specific applications in research and development .

Chemical Reactions Analysis

Types of Reactions

[Bis(trifluoromethyl)aminooxy]radical undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[Bis(trifluoromethyl)aminooxy]radical has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [Bis(trifluoromethyl)aminooxy]radical involves its high reactivity and ability to form stable products through various chemical reactions. The radical can interact with molecular targets, leading to the formation of new bonds and the stabilization of reactive intermediates. The pathways involved often include radical addition, abstraction, and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and the presence of multiple trifluoromethyl groups, which impart distinct chemical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and materials science .

Properties

Molecular Formula

C2F6NO

Molecular Weight

168.02 g/mol

InChI

InChI=1S/C2F6NO/c3-1(4,5)9(10)2(6,7)8

InChI Key

WCSUJXFRQYJSAW-UHFFFAOYSA-N

Canonical SMILES

C(N(C(F)(F)F)[O])(F)(F)F

Origin of Product

United States

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